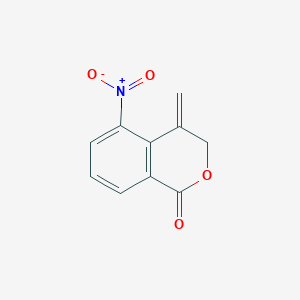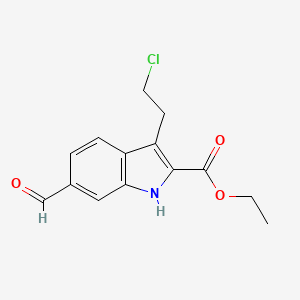![molecular formula C20H15FO3 B15171460 (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone CAS No. 917868-80-5](/img/structure/B15171460.png)
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group and a methoxyphenoxy group attached to a central methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-methoxyphenoxy)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
- (4-Fluorophenyl)[4-(4-hydroxyphenoxy)phenyl]methanone
- (4-Fluorophenyl)[4-(4-chlorophenoxy)phenyl]methanone
- (4-Fluorophenyl)[4-(4-nitrophenoxy)phenyl]methanone
Comparison: Compared to its analogs, (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917868-80-5 |
|---|---|
Formule moléculaire |
C20H15FO3 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[4-(4-methoxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C20H15FO3/c1-23-17-10-12-19(13-11-17)24-18-8-4-15(5-9-18)20(22)14-2-6-16(21)7-3-14/h2-13H,1H3 |
Clé InChI |
MDYGRLWPOMWPGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


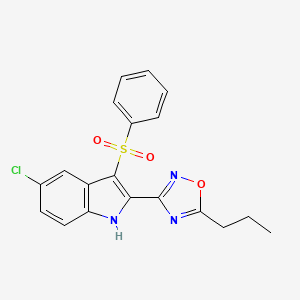
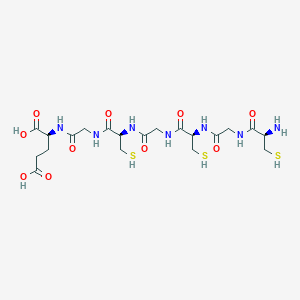
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

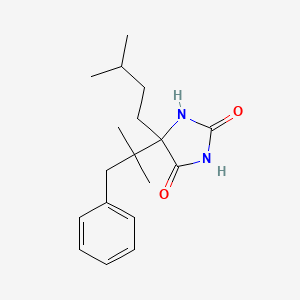

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
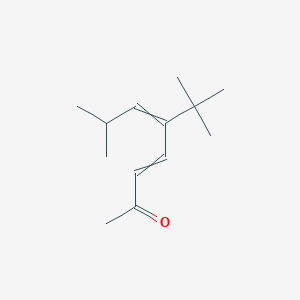
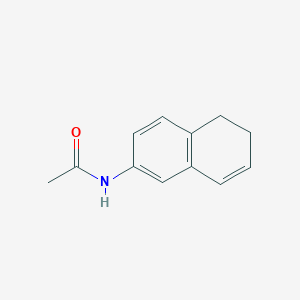
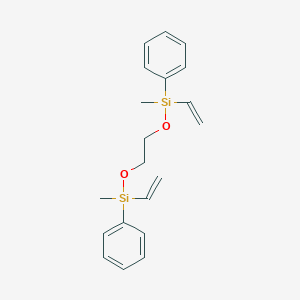
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
